![molecular formula C12H8ClFN2O3 B11842816 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione
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Overview
Description
7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The chloro, ethyl, and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 7-Chloro-9-Ethyl-6-Fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione exhibit significant antimicrobial properties. The presence of the isoxazole and quinoline frameworks has been associated with various pharmacological activities, including antibacterial effects against multiple strains of bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may have antiproliferative effects on cancer cell lines. The structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of quinoline compounds have shown significant activity against various cancer types.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also under investigation. The unique combination of functional groups may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Reactions involving appropriate benzyl halides with chloroquinoline derivatives under basic conditions.
- Cyclization Reactions : Utilizing isoxazole precursors and quinoline derivatives under acidic or basic conditions.
Microwave-assisted synthesis methods have also been reported to enhance yields and reduce reaction times.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of the compound exhibited significant antiproliferative activity against breast cancer cell lines. The mechanism involved the inhibition of specific kinases implicated in cell cycle regulation.
- Antimicrobial Efficacy Research : Another study evaluated the antimicrobial activity against resistant bacterial strains. Results indicated that the compound showed promising results in inhibiting bacterial growth compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for microbial survival or interfere with DNA synthesis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness
What sets 7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione apart is its unique isoxazole ring fused to the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Biological Activity
7-Chloro-9-ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione is a synthetic compound belonging to the class of isoxazole derivatives. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties based on various research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H10ClFN2O3, and it features a complex bicyclic structure that contributes to its biological activity. The presence of chlorine and fluorine atoms in its structure may enhance its pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of quinoline and isoxazole exhibit significant antimicrobial properties. In a study focusing on related compounds, it was found that certain derivatives showed promising inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
This compound | Moderate | High |
Standard Antibiotic | High | High |
The antimicrobial assays were conducted using the disc diffusion method, revealing that the compound exhibited a higher zone of inhibition compared to standard antibiotics in some cases.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to 7-Chloro-9-Ethyl-6-Fluoroisoxazolo[3,4-b]quinoline have been shown to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that these compounds could reduce the production of TNF-alpha and IL-6 in activated macrophages .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For instance, a recent investigation revealed that compounds with similar structural features to 7-Chloro-9-Ethyl-6-Fluoroisoxazolo[3,4-b]quinoline induced apoptosis in various cancer cell lines through the activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Caspase Activation |
HeLa (Cervical Cancer) | 20 | Apoptosis Induction |
Case Studies
- Antimicrobial Study : A series of experiments were conducted using synthesized derivatives of quinoline to assess their antimicrobial efficacy. The results indicated that modifications to the isoxazole ring significantly enhanced activity against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Research : In vivo studies using animal models demonstrated that treatment with 7-Chloro-9-Ethyl-6-Fluoroisoxazolo[3,4-b]quinoline reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C12H8ClFN2O3 |
---|---|
Molecular Weight |
282.65 g/mol |
IUPAC Name |
7-chloro-9-ethyl-6-fluoro-1H-[1,2]oxazolo[3,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C12H8ClFN2O3/c1-2-16-8-4-6(13)7(14)3-5(8)10(17)9-11(16)15-19-12(9)18/h3-4,15H,2H2,1H3 |
InChI Key |
HXWWNIUEVOHPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2C(=O)C3=C1NOC3=O)F)Cl |
Origin of Product |
United States |
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